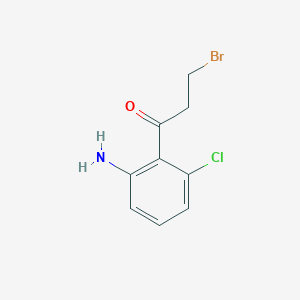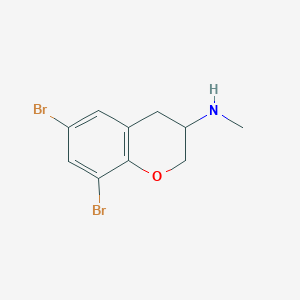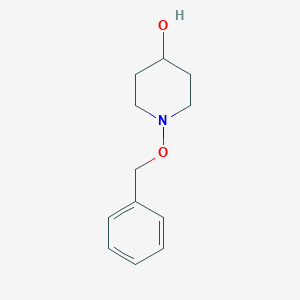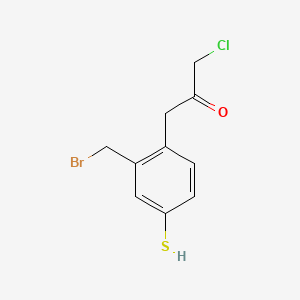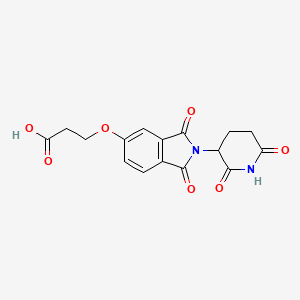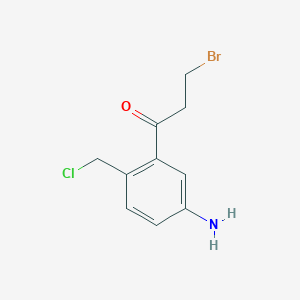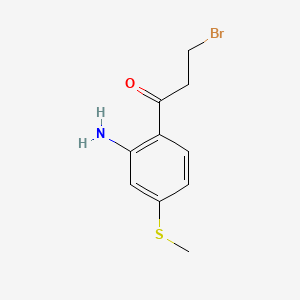
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a brominated propanone moiety attached to a phenyl ring substituted with an amino group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-amino-4-(methylthio)acetophenone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of brominated phenyl derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amino group can form specific interactions with target proteins, leading to modulation of their activity. The methylthio group may also contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-4-(methylthio)acetophenone: Lacks the bromine atom but shares the phenyl and methylthio groups.
1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with a different bromination pattern.
Uniqueness: 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and methylthio groups, along with the brominated propanone moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-7-2-3-8(9(12)6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
VMYGCSSDEGTIRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)



![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)

